Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15897959
InChI: InChI=1S/C12H21F3N2O3/c1-11(2,3)20-10(18)17-5-4-16-6-9(17)7-19-8-12(13,14)15/h9,16H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H21F3N2O3
Molecular Weight: 298.30 g/mol

Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC15897959

Molecular Formula: C12H21F3N2O3

Molecular Weight: 298.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate -

Specification

Molecular Formula C12H21F3N2O3
Molecular Weight 298.30 g/mol
IUPAC Name tert-butyl 2-(2,2,2-trifluoroethoxymethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C12H21F3N2O3/c1-11(2,3)20-10(18)17-5-4-16-6-9(17)7-19-8-12(13,14)15/h9,16H,4-8H2,1-3H3
Standard InChI Key NEUQBHSVWBCDTR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC1COCC(F)(F)F

Introduction

Structural Characteristics

The molecular architecture of tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate comprises three key components: a piperazine ring, a tert-butyl carbamate group, and a trifluoroethoxy methyl side chain. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, serves as the core scaffold. This ring system is known for its conformational flexibility and ability to engage in hydrogen bonding, making it a common motif in medicinal chemistry. The tert-butyl carbamate group (Boc\text{Boc}) at the 1-position of the piperazine enhances lipophilicity, improving membrane permeability and metabolic stability . At the 2-position, the trifluoroethoxy methyl group (CH2OCH2CF3-\text{CH}_2\text{OCH}_2\text{CF}_3) introduces strong electron-withdrawing effects due to the trifluoromethyl moiety, which can modulate electronic properties and influence reactivity in substitution or elimination reactions.

Table 1: Key Structural Features

ComponentRoleImpact on Properties
Piperazine ringCore scaffoldHydrogen bonding, flexibility
tert-Butyl carbamateN-protecting groupLipophilicity, metabolic stability
Trifluoroethoxy methylElectron-withdrawing substituentEnhanced reactivity, polarity

Synthesis Methods

The synthesis of tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate typically involves a multi-step sequence starting from tert-butyl piperazine-1-carboxylate. A common approach utilizes nucleophilic alkylation or reductive amination to introduce the trifluoroethoxy methyl group.

Alkylation Strategy

In one method, tert-butyl piperazine-1-carboxylate reacts with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) in the presence of a base such as potassium carbonate. The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert conditions to prevent hydrolysis of the Boc group. Microwave-assisted synthesis has been employed to accelerate reaction rates, achieving yields exceeding 60% . For example, a similar piperazine derivative was synthesized using microwave irradiation at 100–110°C for 1 hour, followed by purification via flash chromatography .

Reductive Amination

An alternative route involves reductive amination of tert-butyl piperazine-1-carboxylate with trifluoroacetaldehyde derivatives. Sodium triacetoxyborohydride (NaBH(OAc)3\text{NaBH(OAc)}_3) in dichloroethane facilitates this transformation, as demonstrated in the synthesis of analogous compounds with yields up to 86% . This method is advantageous for controlling stereochemistry, though the target compound’s specific stereochemical outcomes remain undocumented in available literature.

Table 2: Representative Synthetic Conditions

MethodReagents/ConditionsYield
AlkylationK2_2CO3_3, DMSO, 100–110°C63.8%
Reductive AminationNaBH(OAc)3_3, 1,2-dichloroethane86%

Chemical Properties and Reactivity

The compound’s reactivity is governed by its functional groups. The Boc group is susceptible to acidic conditions, undergoing cleavage with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the free piperazine. This deprotection is critical in prodrug strategies where the Boc group serves as a temporary protective moiety. The trifluoroethoxy methyl side chain, with its electron-withdrawing trifluoromethyl group, stabilizes adjacent negative charges, making it resistant to nucleophilic attack but prone to participate in electrophilic aromatic substitution under specific conditions.

Solubility studies indicate moderate lipophilicity (logP2.1\log P \approx 2.1), aligning with its tert-butyl and trifluoroethoxy substituents. This property enhances blood-brain barrier penetration, suggesting potential applications in central nervous system (CNS)-targeted therapies.

Future Perspectives

Further research should explore enantioselective synthesis to assess stereochemical impacts on bioactivity. In vitro profiling against microbial and neurological targets, coupled with pharmacokinetic studies, will clarify therapeutic potential. Computational modeling could optimize substituent patterns to enhance selectivity and reduce off-target effects, such as hERG channel inhibition observed in related compounds .

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